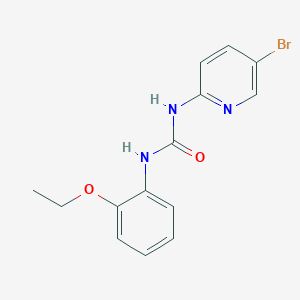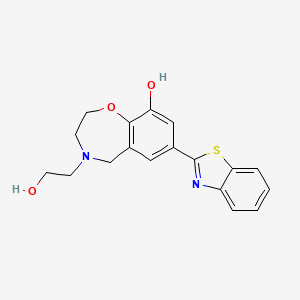
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties, such as anticancer and anti-inflammatory activities.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation. This compound binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has several advantages for lab experiments, such as its high potency and selectivity towards CK2, its low toxicity towards normal cells, and its ability to inhibit cancer cell growth and inflammation. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the development of N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea as a potential therapeutic agent. One direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the development of this compound derivatives with improved pharmacological properties is also a promising direction for future research.
Conclusion
In conclusion, this compound is a promising synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits anticancer and anti-inflammatory activities by inhibiting the activity of protein kinase CK2. This compound has several advantages for lab experiments, such as its high potency and selectivity towards CK2, but also has some limitations, such as its poor solubility in aqueous solutions. There are several future directions for the development of this compound as a potential therapeutic agent, including optimization of its chemical structure and investigation of its potential applications in other diseases.
Méthodes De Synthèse
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea can be synthesized by reacting 5-bromo-2-pyridinylamine with 2-ethoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction yields a white crystalline powder, which can be purified by recrystallization. The chemical structure of this compound can be confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-20-12-6-4-3-5-11(12)17-14(19)18-13-8-7-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCIPFIGGQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)
amine hydrochloride](/img/structure/B5322324.png)

![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322367.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)